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Compound of Interest

Compound Name: 1-tert-Butyl-3-ethylbenzene

Cat. No.: B085526 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

aromatic hydrocarbon 1-tert-butyl-3-ethylbenzene. The information presented herein is

intended to support research and development activities by providing detailed spectral

analysis, experimental methodologies, and structural elucidation.

Compound Overview
IUPAC Name: 1-tert-butyl-3-ethylbenzene Molecular Formula: C₁₂H₁₈ Molecular Weight:

162.27 g/mol CAS Number: 14411-56-4

1-tert-butyl-3-ethylbenzene is a disubstituted aromatic compound with a tert-butyl and an

ethyl group at the 1 and 3 positions of the benzene ring, respectively. Its structural features give

rise to a unique spectroscopic fingerprint, which is detailed in the following sections.

Mass Spectrometry (MS)
Mass spectrometry of 1-tert-butyl-3-ethylbenzene provides valuable information about its

molecular weight and fragmentation pattern, aiding in its identification and structural

confirmation.

Table 1: Mass Spectrometry Data
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Property Value

Ionization Mode Electron Ionization (EI)

Molecular Ion (M⁺) m/z 162

Key Fragments m/z 147, 119

Note: Relative intensities for the key fragments are not publicly available in the searched

databases.

The mass spectrum is characterized by the presence of the molecular ion peak at m/z 162. The

primary fragmentation pathway involves the loss of a methyl group (CH₃) from the tert-butyl

substituent, resulting in a stable benzylic carbocation at m/z 147. Subsequent loss of an

ethylene molecule (C₂H₄) from the ethyl group leads to the fragment at m/z 119.[1]
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Caption: Mass spectrometry fragmentation pathway of 1-tert-butyl-3-ethylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of 1-tert-butyl-3-
ethylbenzene by providing information about the chemical environment of the hydrogen (¹H

NMR) and carbon (¹³C NMR) atoms.

Disclaimer: Experimentally determined high-resolution NMR data with assigned chemical shifts

and coupling constants for 1-tert-butyl-3-ethylbenzene is not readily available in public

spectral databases. The following data is predicted based on standard chemical shift values for

similar aromatic compounds and substituent effects. These values should be considered as

estimates and require experimental verification.

Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.2-7.0 m 4H Aromatic protons

2.64 q 2H -CH₂- (Ethyl group)

1.31 s 9H
-C(CH₃)₃ (tert-Butyl

group)

1.24 t 3H -CH₃ (Ethyl group)

Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (ppm) Assignment

~151 Quaternary C (tert-Butyl attached)

~144 Quaternary C (Ethyl attached)

~128-124 Aromatic CH

~34 Quaternary C (tert-Butyl)

~31 -C(CH₃)₃ (tert-Butyl group)

~29 -CH₂- (Ethyl group)

~15 -CH₃ (Ethyl group)

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in 1-tert-butyl-3-ethylbenzene
based on the absorption of infrared radiation at specific wavenumbers.

Disclaimer: A detailed list of experimentally verified IR absorption peaks for 1-tert-butyl-3-
ethylbenzene is not publicly available. The data presented is based on typical absorption

ranges for substituted benzenes and alkyl groups.

Table 4: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2960-2850 Strong
Aliphatic C-H stretch (tert-Butyl

and Ethyl)

~1600, ~1480 Medium-Weak Aromatic C=C ring stretch

~1465 Medium CH₂ and CH₃ bending

~1365 Medium
tert-Butyl C-H bending

(umbrella mode)

~880-820 Strong
1,3-Disubstituted benzene C-H

out-of-plane bend

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. Instrument-specific parameters may require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 1-tert-butyl-3-ethylbenzene is prepared in a volatile

organic solvent such as dichloromethane or hexane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

GC Conditions:

Column: A non-polar capillary column (e.g., HP-5MS).

Injector Temperature: 250 °C.

Oven Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp of

10 °C/min to 250 °C, held for 5 minutes.

Carrier Gas: Helium at a constant flow rate.
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MS Conditions:

Ionization Energy: 70 eV.

Mass Range: m/z 40-400.

Scan Mode: Full scan.
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Caption: A generalized workflow for GC-MS analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: 5-10 mg of 1-tert-butyl-3-ethylbenzene is dissolved in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal reference.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As 1-tert-butyl-3-ethylbenzene is a liquid, a thin film is prepared by

placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean salt plates is recorded and subtracted

from the sample spectrum.

This guide provides a foundational set of spectroscopic data and methodologies for 1-tert-
butyl-3-ethylbenzene. For mission-critical applications, experimental verification of the

predicted NMR and IR data is strongly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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